(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone;4-methylbenzenesulfonic acid
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Overview
Description
(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone;4-methylbenzenesulfonic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple fluorine and chlorine atoms, as well as a piperidine ring. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone;4-methylbenzenesulfonic acid involves multiple steps, including the formation of the piperidine ring and the introduction of fluorine and chlorine atoms. Common synthetic routes may involve:
Formation of the Piperidine Ring: This step typically involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Fluorine and Chlorine Atoms: Halogenation reactions are employed to introduce fluorine and chlorine atoms into the aromatic ring.
Coupling Reactions: The final step involves coupling the piperidine ring with the aromatic ring, followed by the addition of the 4-methylbenzenesulfonic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The aromatic rings in the compound can undergo substitution reactions, where halogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound may be used to study the effects of halogenated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into biochemical pathways.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structure may be modified to develop new drugs with specific therapeutic effects.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
1-(4-Fluorophenyl)piperazine: A compound with a similar piperidine ring structure.
Uniqueness
The uniqueness of (3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone;4-methylbenzenesulfonic acid lies in its specific combination of halogenated aromatic rings and piperidine structure. This combination imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
955112-72-8 |
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Molecular Formula |
C26H29ClF2N4O4S |
Molecular Weight |
567.0 g/mol |
IUPAC Name |
(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C19H21ClF2N4O.C7H8O3S/c1-13-9-24-17(25-10-13)11-23-12-19(22)4-6-26(7-5-19)18(27)14-2-3-16(21)15(20)8-14;1-6-2-4-7(5-3-6)11(8,9)10/h2-3,8-10,23H,4-7,11-12H2,1H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
MIRDQKPVJAWCBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CN=C(N=C1)CNCC2(CCN(CC2)C(=O)C3=CC(=C(C=C3)F)Cl)F |
Origin of Product |
United States |
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